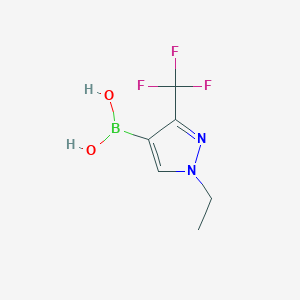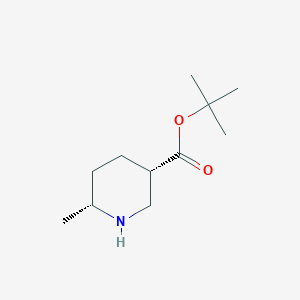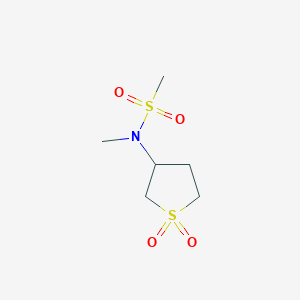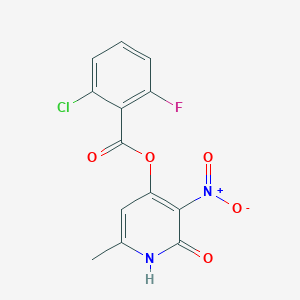
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the boronic acid moiety suggests that this compound could be of interest in various chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic synthesis .
Synthesis Analysis
The synthesis of related pyrazoleboronic acids typically involves lithiation-boronation protocols, where a bromopyrazole precursor is lithiated and then reacted with a boron source to introduce the boronic acid group . Additionally, the synthesis of trifluoromethyl-substituted pyrazolylboronic esters has been achieved through similar methods, indicating that the synthesis of "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" could follow a comparable pathway .
Molecular Structure Analysis
The molecular structure of pyrazoleboronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups, forming the boronic acid moiety. This functional group is known for its ability to form reversible covalent bonds with diols, which is a key feature in its reactivity. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the pyrazole ring and potentially stabilize the boron center .
Chemical Reactions Analysis
Pyrazoleboronic acids are versatile intermediates in organic synthesis. They can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl and heteroaryl halides . The trifluoromethyl group can enhance the electrophilic character of the boronic acid, making it more reactive in these coupling reactions. Additionally, the presence of the ethyl group on the pyrazole ring could influence the steric and electronic properties of the compound, affecting its reactivity in catalytic cycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" would likely be influenced by the trifluoromethyl and
科学的研究の応用
Synthesis and Structural Characterization
One significant application of compounds related to (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is in the field of synthesis and structural characterization. For instance, Durka et al. (2015) detailed the synthesis of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids. These compounds, including derivatives of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, were characterized using NMR spectroscopy and X-ray crystallography, demonstrating their potential in the development of novel chemical entities (Durka et al., 2015).
Catalytic Applications
In the realm of catalysis, a novel ethyl and boron sulfonic acid-based bifunctional periodic mesoporous organosilica was synthesized and characterized by Norouzi et al. (2018). This study shows the versatility of boronic acid derivatives, including those similar to (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, in the development of efficient nanocatalysts for organic synthesis (Norouzi et al., 2018).
Biomimetic CO2 Hydration Activity
An intriguing application of boronic acids, including derivatives of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, is in biomimetic CO2 hydration activity. Verma et al. (2021) explored the CO2 hydration activities of various boronic acids using density functional theory calculations. This study illustrates the potential of boronic acids in carbon capture technologies and as catalysts for environmental applications (Verma et al., 2021).
Synthesis of Complex Organic Molecules
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid and its derivatives also find application in the synthesis of complex organic molecules. For example, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a related compound, was described by Zhang Yu-jua (2013). This study highlights the use of these compounds as intermediates in the synthesis of biologically active compounds, showcasing their versatility in pharmaceutical and organic chemistry (Zhang Yu-jua, 2013).
作用機序
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma bond with the target molecule and generating a positively charged intermediate. This intermediate can then lose a proton to yield a substituted product .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may influence a wide range of biochemical processes .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed throughout the body, and they are metabolized and excreted primarily via the kidneys .
Result of Action
The compound’s potential to form covalent bonds with biological targets suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with biological targets .
特性
IUPAC Name |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O2/c1-2-12-3-4(7(13)14)5(11-12)6(8,9)10/h3,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQLQTCDZMHNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)


![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)
![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)
![1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011678.png)
![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)